N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide
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Overview
Description
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide is a complex organic compound characterized by the presence of a benzisothiazole moiety linked to an ethylenediamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide typically involves the reaction of 1,1-dioxido-1,2-benzisothiazol-3-ol with 2-chloroethylamine hydrochloride, followed by the coupling with phenylethanediamine. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylenediamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, which can be further functionalized for various applications.
Scientific Research Applications
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The ethylenediamine structure allows for additional interactions, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetonitrile
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethanol
Uniqueness
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide is unique due to its specific combination of benzisothiazole and ethylenediamine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-15(16(22)19-12-6-2-1-3-7-12)18-10-11-25-17-13-8-4-5-9-14(13)26(23,24)20-17/h1-9H,10-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEJJFZVNYTVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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